3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one
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Overview
Description
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one is a cyclobutanone derivative with an aminomethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde and ammonia under basic conditions. This reaction typically proceeds via a Mannich-type reaction, where the aminomethyl group is introduced at the third carbon atom of the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
Scientific Research Applications
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutanone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A similar compound with a pyrrolidinyloxy ring instead of a cyclobutanone ring.
3-(Aminomethyl)benzeneboronic acid hydrochloride: A compound with a benzene ring and boronic acid group.
Uniqueness
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(aminomethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4,8H2,1-2H3 |
InChI Key |
AUMXBRUJSZNBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)CN)C |
Origin of Product |
United States |
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